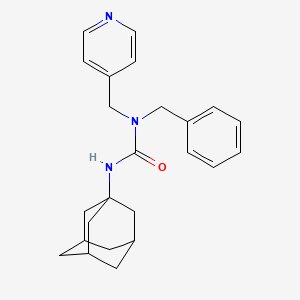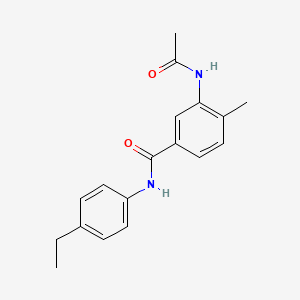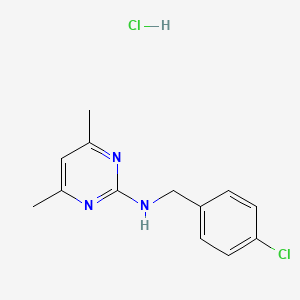
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Descripción general
Descripción
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CTDP-1, is a quinolinecarboxamide compound that has attracted attention in recent years due to its potential therapeutic effects. The compound has been found to have a wide range of biological activities and has been studied extensively in the fields of neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. In neuroscience, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. In cancer research, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have a wide range of biochemical and physiological effects. In neuroscience, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to inhibit the growth and proliferation of various cancer cell lines. Additionally, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide for lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide is relatively easy to synthesize and has low toxicity. However, one limitation of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide. In neuroscience, future research could focus on the development of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide as a potential treatment for neurodegenerative diseases. In cancer research, future research could focus on the development of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide as a potential chemotherapeutic agent for various types of cancer. Additionally, future research could focus on the optimization of the synthesis and formulation of N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide to improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been studied extensively for its potential therapeutic effects in various fields of research. In the field of neuroscience, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been found to have anticancer effects and has been studied as a potential chemotherapeutic agent. In drug discovery, N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been used as a lead compound for the development of new drugs with similar biological activities.
Propiedades
IUPAC Name |
N-cyclohexyl-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-14-13-20(2,3)22(18-12-16(24-4)10-11-17(14)18)19(23)21-15-8-6-5-7-9-15/h10-12,14-15H,5-9,13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHDOCIKHEIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=CC(=C2)OC)C(=O)NC3CCCCC3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4171471.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4171491.png)
![methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4171492.png)
![2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol](/img/structure/B4171508.png)
![2-(2-bromo-4-isopropylphenoxy)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4171514.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4171516.png)

![2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4171525.png)


amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4171539.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4171560.png)
![{3-[(2-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4171567.png)
![ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B4171574.png)